![molecular formula C15H13ClN2O4 B14005546 [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate CAS No. 13684-00-9](/img/structure/B14005546.png)
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a methoxycarbonylamino group and a carbamate linkage to a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with methyl 3-aminobenzoate in the presence of a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Applications De Recherche Scientifique
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate: This compound is unique due to its specific substitution pattern and functional groups.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy-phenyl group, but with different structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
13684-00-9 |
|---|---|
Formule moléculaire |
C15H13ClN2O4 |
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-14(19)17-12-6-3-7-13(9-12)22-15(20)18-11-5-2-4-10(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Clé InChI |
JZDMOJBHPHXXHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)
![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)
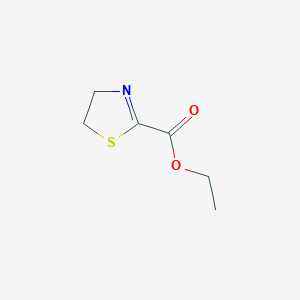

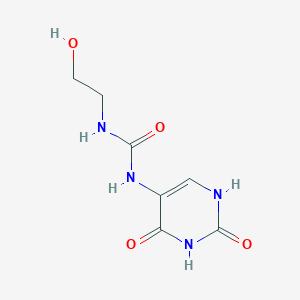
![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
![1-[(Methylsulfinyl)methyl]naphthalene](/img/structure/B14005482.png)
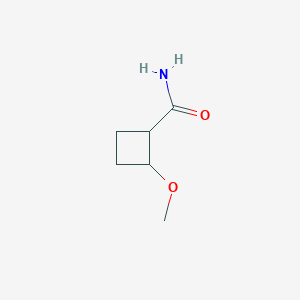
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
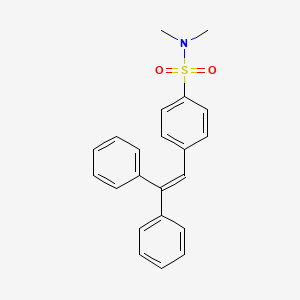
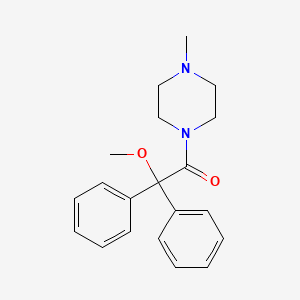
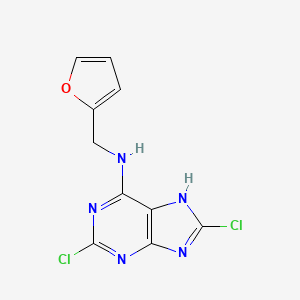
![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
